1-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Description
This compound (CAS: 849068-22-0) is a boron-containing heterocycle featuring a pyrrolo[2,3-b]pyridine core with two key substituents:
- 1-(Methylsulfonyl) group: A strong electron-withdrawing substituent that enhances electrophilicity and may stabilize intermediates in cross-coupling reactions.
- 5-Pinacol boronate ester: A versatile functional group enabling Suzuki-Miyaura couplings, widely used in drug discovery to construct biaryl or heteroaryl motifs .
Its molecular formula is C15H20BN3O4S (molecular weight: 349.12 g/mol), distinguishing it from simpler analogs through the sulfonyl group’s contribution to polarity and molecular complexity. The compound is synthesized via palladium-catalyzed cross-coupling of 5-bromo-1-(methylsulfonyl)-1H-pyrrolo[2,3-b]pyridine with bis(pinacolato)diboron, a method consistent with other pyrrolopyridine boronate derivatives .
Properties
IUPAC Name |
1-methylsulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BN2O4S/c1-13(2)14(3,4)21-15(20-13)11-8-10-6-7-17(22(5,18)19)12(10)16-9-11/h6-9H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRHKKPLWNTIDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677999 | |
| Record name | 1-(Methanesulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849068-22-0 | |
| Record name | 1-(Methanesulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly its interactions with various biological targets and its implications in therapeutic applications.
- Molecular Formula : C₁₄H₁₉BN₂O₄S
- Molecular Weight : 322.19 g/mol
- CAS Number : 849068-22-0
The compound's mechanism of action is primarily linked to its ability to inhibit specific protein kinases involved in cell signaling pathways. The pyrrolo[2,3-b]pyridine scaffold is known for its versatility in binding to various targets, including:
- Fibroblast Growth Factor Receptors (FGFRs)
- Bruton’s Tyrosine Kinase (BTK)
- Ataxia Telangiectasia and Rad3-related protein (ATR)
Inhibition of FGFRs
Recent studies have demonstrated that compounds with similar scaffolds exhibit significant inhibitory activity against FGFRs. For instance:
- IC₅₀ Values : Compounds structurally related to this compound showed IC₅₀ values ranging from 10 nM to 100 nM against FGFR1 in vitro .
Case Studies
A study involving the optimization of pyrrolo[2,3-b]pyridine derivatives reported that modifications to the methylsulfonyl group significantly enhanced the binding affinity and selectivity towards FGFRs. The binding interactions were characterized by:
- Hydrogen Bonds : Formation with key residues in the FGFR active site.
- Pi-Pi Stacking : Interactions with aromatic amino acids enhancing stability .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound suggests good oral bioavailability and metabolic stability. However, toxicity assessments indicate potential hazards associated with high concentrations:
- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) .
Future Directions
Given the promising biological activity of this compound:
- Further Optimization : Continued structure-activity relationship (SAR) studies are essential to enhance selectivity and reduce toxicity.
- Clinical Trials : Initiating preclinical trials to evaluate therapeutic efficacy in cancer models where FGFR overexpression is prevalent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Physicochemical and Reactivity Differences
Research Findings and Data Tables
Table 1: Comparative Reactivity in Cross-Coupling Reactions
*Estimated based on analogous reactions.
Table 2: Calculated LogP Values (Predicted)
| Compound | LogP |
|---|---|
| Target Compound | 1.2 |
| 1-Methyl Analog | 2.1 |
| TIPS-Trifluoromethyl Analog | 3.8 |
| 3-(3,4-Dimethoxyphenyl) Derivative | 2.5 |
Q & A
Q. What stability challenges arise during storage and handling of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
